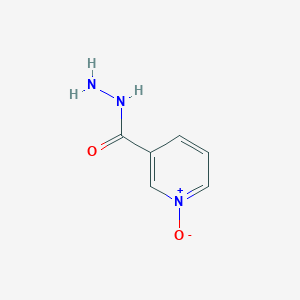
2,6-Nonadienoic acid
Descripción general
Descripción
2,6-Nonadienoic acid , also known as (2E,6E)-2,6-Nonadienoic acid , is a chemical compound with the molecular formula C₉H₁₄O₂ . It falls under the category of unsaturated carboxylic acids. The compound consists of a nine-carbon chain with two conjugated double bonds at positions 2 and 6. Its systematic name reflects this arrangement of double bonds .
Synthesis Analysis
For the first time, mixed carboxylic anhydrides containing this compound were accessed directly via homogeneous palladium catalysis from 1,3-butadiene and carboxylic acids. Under carbonylative telomerization conditions, the respective mixed 3,8-nonadienoic anhydrides are formed in a single reaction step with yields of up to 82% .
Molecular Structure Analysis
The molecular structure of This compound consists of a linear carbon backbone with two double bonds in the E-configuration (2E,6E). The compound’s chemical formula is C₉H₁₄O₂ , and its exact mass is approximately 154.1 Da .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
- 2,6-Nonadienoic acid is used in the synthesis of highly functionalized tetrahydropyridines through a phosphine-catalyzed annulation process, forming products with complete regioselectivity and high diastereoselectivities (Zhu, Lan, & Kwon, 2003).
- It also plays a role in the synthesis of 2,15-Hexadecanedione from a Butadiene Telomer, with the terminal double bond of 3,8-nonadienoate being oxidized to methyl ketone (Tsuji, Kaito, Yamada, & Mandai, 1978).
Catalytic and Chemical Reactions
- The acid is involved in processes for producing unsaturated methyl nonadienoate and methyl nonatrienoate monesters, acting as precursors for pelargonic acid (Schulman & Zuckerman, 1997).
- It has been studied in the oxidation of organic compounds with quinquevalent vanadium, showing the formation of monomeric and dimeric quinones under specific conditions (Johnson, Littler, & Quick, 1983).
Catalysis and Material Science
- Vanadium(III) complexes involving this compound derivatives have been synthesized and applied in H2O2 detection, showing potential in mimicking vanadium haloperoxidases (Feng et al., 2016).
- The acid's derivatives have also been utilized in modifying MgO catalysts, enhancing the selectivity and stability in the alkylation of phenol with methanol (Choi, Kim, Lee, & Woo, 2000).
Organic Synthesis
- It is instrumental in the synthesis of various organic compounds, including the preparation of 3,8-Nonadienoate acid esters from 1,3-butadiene (Knifton, 1979).
- This compound is utilized in oxidative enolate cyclizations towards the synthesis of prostanes, serving as a model study for the synthesis of prostaglandins (Jahn, Hartmann, Dix, & Jones, 2002).
Supramolecular Chemistry
- Its derivatives have been found to form supramolecular aggregates in the solid state, displaying unique structural arrays through intermolecular hydrogen bonding (Strauch et al., 2000).
Propiedades
IUPAC Name |
(2E,6E)-nona-2,6-dienoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVRGHERCHZLW-DYWGDJMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



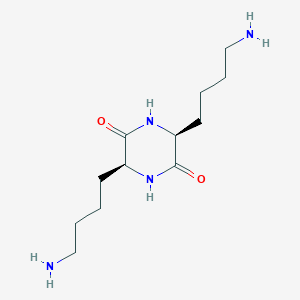

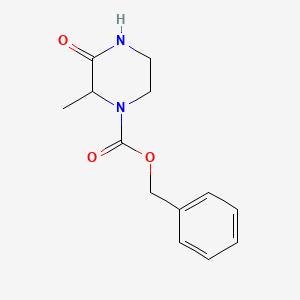




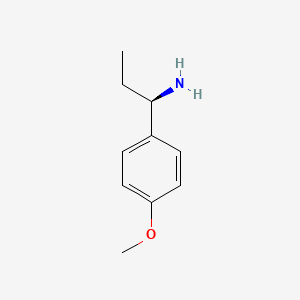
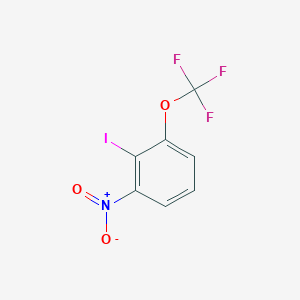
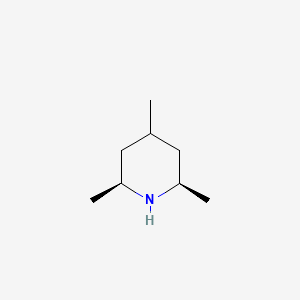
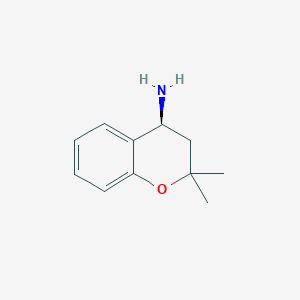

![1H-Pyrano[3,4-c]pyridin-1-one, 3-methyl-](/img/structure/B3254303.png)
